6-Bromobenzothiophen-3(2H)-one 1,1-dioxide

STAT3 Inhibitors Anticancer Agents Medicinal Chemistry

Secure the regiochemically precise 6-bromo isomer for your medicinal chemistry program. Unlike the unsubstituted scaffold (CAS 1127-35-1) or 5-bromo regioisomer (CAS 250736-42-6), the 6-bromo substitution enables orthogonal Suzuki-Miyaura and Buchwald-Hartwig cross-couplings at the benzo-fused ring, while the C-3 ketone supports α-alkylation to generate 2-substituted analogs. This specific regioisomer is essential for synthesizing STAT3 inhibitor candidates. Choose ≥98% purity for reliable library synthesis and structure-activity relationship studies.

Molecular Formula C8H5BrO3S
Molecular Weight 261.09
CAS No. 1240288-81-6
Cat. No. B2387893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzothiophen-3(2H)-one 1,1-dioxide
CAS1240288-81-6
Molecular FormulaC8H5BrO3S
Molecular Weight261.09
Structural Identifiers
SMILESC1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br
InChIInChI=1S/C8H5BrO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2
InChIKeyQTXHBBJTEIPETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzothiophen-3(2H)-one 1,1-dioxide (CAS 1240288-81-6) Procurement Specification


6-Bromobenzothiophen-3(2H)-one 1,1-dioxide (CAS 1240288-81-6) is a halogenated benzo[b]thiophene 1,1-dioxide derivative containing a reactive C-3 ketone, a sulfone group, and a bromine atom at the 6-position . This compound serves as a versatile building block for synthesizing larger, biologically active heterocyclic structures, with applications spanning medicinal chemistry and material science . It is commercially available with purities ranging from 95% to 98% .

Why 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide Cannot Be Substituted with Unhalogenated or 5-Bromo Analogs


Generic substitution within the benzothiophene dioxide family is precluded by divergent synthetic utility and downstream compatibility. While the unsubstituted scaffold (benzo[b]thiophene-3(2H)-one 1,1-dioxide, CAS 1127-35-1) and the 5-bromo regioisomer (CAS 250736-42-6) share the core benzothiophene dioxide structure , the position of the halogen substituent dictates the electronic and steric environment during further functionalization. The 6-bromo derivative provides a distinct site for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the benzo-fused ring, a functionality entirely absent in the non-halogenated scaffold . Furthermore, structural isomers with the bromine at the 5-position will yield different regioisomers in subsequent reactions, potentially altering biological target engagement and invalidating established structure-activity relationships in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide


6-Bromo Derivative as a Demonstrated Synthetic Intermediate for STAT3 Inhibitors

The 6-bromo substitution pattern on the benzothiophene dioxide scaffold is specifically utilized to synthesize aminobenzo[b]thiophene 1,1-dioxides, a class of potent STAT3 inhibitors with established antitumor activities. This represents a defined, target-specific application that distinguishes it from unsubstituted or regioisomeric analogs [1]. The specific C-6 bromine atom is a critical structural feature for accessing this biologically validated chemotype [2].

STAT3 Inhibitors Anticancer Agents Medicinal Chemistry

Facilitated Access to 2,2-Dimethyl Derivatives via C-3 Ketone Alkylation

The reactive C-3 ketone in 6-bromobenzothiophen-3(2H)-one 1,1-dioxide enables straightforward alkylation at the alpha-position, a synthetic operation not possible with the non-ketone, 6-bromobenzo[b]thiophene 1,1-dioxide analog (CAS 246177-22-0). This is demonstrated in the preparation of 6-bromo-2,2-dimethyl-1-benzothiophen-3(2H)-one 1,1-dioxide using sodium hydride in DMF . The reaction yields a gem-dimethyl derivative, expanding the chemical space accessible from this scaffold.

C-Alkylation Benzothiophene Derivatives Organic Synthesis

Orthogonal Reactivity Profile from 6-Bromo vs. 5-Bromo Regioisomers

The position of the bromine atom on the benzothiophene dioxide core is a critical determinant of both synthetic outcome and biological activity. The 6-bromo regioisomer provides a different electronic and steric environment for subsequent functionalization compared to the 5-bromo analog (CAS 250736-42-6) . In the context of anti-tubercular activity, systematic substitution at various positions on the benzothiophene-1,1-dioxide core leads to vastly different potencies, with only certain substitution patterns yielding MIC values in the low micromolar range [1]. While specific MIC data for the 6-bromo analog is not available, class-level evidence demonstrates that regioisomerism is a primary driver of biological performance in this compound class.

Regioselectivity Cross-Coupling Structure-Activity Relationship

Key Application Scenarios for 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide in Research and Development


Synthesis of C-3 Alkylated and C-2 Functionalized Benzothiophene Dioxide Derivatives

The compound's C-3 ketone enables alpha-alkylation chemistry, as demonstrated in the synthesis of 6-bromo-2,2-dimethyl-1-benzothiophen-3(2H)-one 1,1-dioxide . This provides a direct route to 2-substituted analogs, which are valuable intermediates for further elaboration in medicinal chemistry programs. This specific reactivity is absent in the non-ketone 6-bromobenzo[b]thiophene 1,1-dioxide analog .

Precursor for 6-Aminobenzothiophene Dioxide STAT3 Inhibitors

The 6-bromo substitution pattern is a key structural requirement for synthesizing aminobenzo[b]thiophene 1,1-dioxide derivatives, a class of compounds identified as potent STAT3 inhibitors with promising antitumor activities . Procurement of this specific regioisomer is therefore essential for research groups engaged in developing novel anticancer agents targeting the STAT3 pathway.

Building Block for Orthogonal Cross-Coupling Reactions

The aryl bromide moiety at the 6-position serves as an effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents onto the benzothiophene dioxide core. This functionality is not available in the non-halogenated parent scaffold, benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1) , making the 6-bromo derivative a strategically more versatile building block for library synthesis .

Material Science: Precursor for Photoresponsive Materials

Benzo[b]thiophene 1,1-dioxide (BTO) derivatives are known to undergo photoactivation and photodimerization, leading to the construction of smart photoresponsive solid-state fluorescent materials . While the specific photo-properties of the 6-bromo analog have not been quantified, its functionalized core offers a platform for tuning electronic and photophysical properties for potential applications in organic electronics and photonics .

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